Capensinidin Capensinidin Capensinidin is an anthocyanidin cation consisting of benzopyrylium with hydroxy substituents at positions 3 and 7, a methoxy group at position 5 and a 4-hydroxy-3,5-dimethoxyphenyl group at position 2 respectively. It has a role as a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 19077-85-1
VCID: VC21062088
InChI: InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1
SMILES: COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O
Molecular Formula: C18H17O7+
Molecular Weight: 345.3 g/mol

Capensinidin

CAS No.: 19077-85-1

Cat. No.: VC21062088

Molecular Formula: C18H17O7+

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

Capensinidin - 19077-85-1

Specification

CAS No. 19077-85-1
Molecular Formula C18H17O7+
Molecular Weight 345.3 g/mol
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol
Standard InChI InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1
Standard InChI Key GYLVPQXQQPMCKK-UHFFFAOYSA-O
SMILES COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O

Introduction

Chemical Structure and Properties

Capensinidin (CAS No. 19077-85-1) is characterized by a distinctive molecular structure with the formula C18H17O7+ and a molecular weight of 345.3 g/mol. According to the IUPAC nomenclature, it is identified as 2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol. This compound features a benzopyrylium core with specific substitution patterns that distinguish it from other anthocyanidins:

  • Hydroxy substituents at positions 3 and 7

  • A methoxy group at position 5

  • A 4-hydroxy-3,5-dimethoxyphenyl group at position 2

The chemical structure reveals that capensinidin is essentially a 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium cation . Based on historical studies, it appears to be related to delphinidin, specifically as a dimethylated derivative with a catechol nucleus in its structure .

PropertyValue
CAS Number19077-85-1
Molecular FormulaC18H17O7+
Molecular Weight345.3 g/mol
IUPAC Name2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol
Standard InChIKeyGYLVPQXQQPMCKK-UHFFFAOYSA-O
SMILESCOC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O

The compound's water solubility and vibrant coloration are key physical properties that make it relevant for potential applications in natural colorants and scientific research.

Discovery and Natural Sources

Capensinidin was originally identified in blue plumbago (Plumbago auriculata, previously known as Plumbago capensis) . A study by Harborne in 1967, published in Phytochemistry, first documented this compound in the context of a comparative biochemistry study of flavonoids in the Plumbaginaceae family . This research established important correlations between the chemistry, pollen morphology, and systematics within this plant family.

More recent phytochemical investigations have refined our understanding of capensinidin's natural occurrence. A 2012 study published in the Journal of Agricultural and Food Chemistry by Skaar et al. reported the isolation of six new anthocyanins from blue plumbago flowers, leading to a revised structural identification of capensinidin as 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium cation .

The compound is also reported to be present in Capensia flowers, though specific concentration data is limited in the scientific literature .

Synthesis and Production Methods

Laboratory Synthesis

Capensinidin can be synthesized through the methylation of anthocyanidins. This process typically involves:

  • Using methylating agents such as dimethyl sulfate or methyl iodide

  • Performing the reaction under basic conditions

  • Employing suitable solvents like methanol or ethanol

The reaction conditions must be carefully controlled to ensure selective methylation at the desired positions of the anthocyanidin structure.

Extraction from Natural Sources

Industrial production of capensinidin primarily involves extraction from natural plant sources, particularly Plumbago species. The extraction process typically includes:

  • Maceration of plant material in appropriate solvents

  • Filtration to remove plant debris

  • Concentration of the extract

  • Purification steps such as column chromatography or high-performance liquid chromatography (HPLC)

The efficiency of extraction depends on various factors including solvent selection, extraction time, temperature, and the specific plant material used.

Research Applications and Comparative Analysis

Scientific Research Applications

Capensinidin has applications in various scientific fields:

  • As a model compound for studying the structure-activity relationships of anthocyanidins

  • In colorimetric assays and spectroscopic studies due to its distinct color properties

  • As a potential lead compound in drug discovery programs targeting neurodegenerative diseases

Comparative Analysis with Similar Anthocyanidins

When compared with other anthocyanidins like malvidin, delphinidin, and cyanidin, capensinidin shows distinctive properties due to its specific methylation pattern.

AnthocyanidinStructureBinding Affinity (kcal/mol)Sources
Capensinidin5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium−7.6Plumbago species
Cyanidin3,5,7,3',4'-pentahydroxyflavylium−8.7Berries, cherries
Delphinidin3,5,7,3',4',5'-hexahydroxyflavylium−7.9Berries
Malvidin3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavylium−7.8Grapes
Peonidin3,5,7,4'-tetrahydroxy-3'-methoxyflavylium−7.9Berries
Petunidin3,5,7,4',5'-pentahydroxy-3'-methoxyflavylium−7.9Berries

Data adapted from comparative molecular dynamics study of flavonoids

In a comparative molecular dynamics study evaluating 60 flavonoids from six distinct subgroups on the programmed cell death ligand 1 (PD-L1) dimer, capensinidin showed a binding affinity of -7.6 kcal/mol . While this was lower than some other anthocyanidins and flavonoids tested, it still demonstrates significant bioactive potential.

Analytical Methods for Capensinidin Identification

The identification and quantification of capensinidin in plant materials typically employ several analytical techniques:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly used for analyzing anthocyanidins, including capensinidin. Reverse-Phase HPLC (RP-HPLC) is particularly effective for separating these compounds based on their hydrophobicity .

Spectroscopic Analysis

UV-Visible spectroscopy provides valuable information about capensinidin, as anthocyanidins exhibit characteristic absorption patterns. For capensinidin, the spectrum gives an aluminum chloride shift, indicating the presence of a catechol nucleus in its structure .

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is effective for confirming the identity of capensinidin by providing molecular weight information and fragmentation patterns. This technique has been successfully applied to identify anthocyanins in various plant materials, including Plumbago species .

Current Limitations and Future Research Directions

Despite growing interest in capensinidin, several research gaps remain:

Limited Bioavailability Data

There is insufficient data regarding the bioavailability, metabolism, and pharmacokinetics of capensinidin in humans. Future studies should address these aspects to better understand its potential therapeutic applications.

Clinical Efficacy

While computational and in vitro studies suggest promising biological activities, clinical studies on capensinidin are lacking. Future research should focus on validating these potential benefits in appropriate clinical models.

Structure-Activity Relationship Studies

More detailed investigations into the relationship between the specific structural features of capensinidin and its biological activities would provide valuable insights for developing optimized derivatives with enhanced properties.

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